N-[3,5-bis(trifluoromethyl)phenyl]-5-chlorothiophene-2-sulfonamide

Medicinal Chemistry Chemical Biology Computational Chemistry

Researchers seeking to expand SAR around thiophene sulfonamide cores face uncertainty when substituting halogen patterns on the aryl ring-small structural changes can drastically alter HOMO-LUMO gaps and target binding. This compound, bearing the precise 5-chloro, 3,5-bis(trifluoromethyl)phenyl combination, serves as a structurally authenticated building block to interrogate electronic and steric effects at the terminal position. Key advantages: Confirmed 1H NMR trace in CDCl3 cataloged in the KnowItAll Spectral Library, enabling immediate analytical verification; rational scaffold for medicinal chemistry exploration of APP processing modulation, given the structural lineage shared with 5-chlorothiophene-2-sulfonamide gamma-secretase inhibitors cited in patent US20040198778; and a donor-acceptor architecture pairing the electron-withdrawing bis(trifluoromethyl)phenyl group with the electron-rich chlorothiophene, offering hypothetical NLO utility pending experimental photophysical characterization. Biological activity for this specific variant remains unpublished-procurement must be accompanied by in-house assay profiling to establish baseline data.

Molecular Formula C12H6ClF6NO2S2
Molecular Weight 409.8 g/mol
CAS No. 646039-64-7
Cat. No. B11067442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3,5-bis(trifluoromethyl)phenyl]-5-chlorothiophene-2-sulfonamide
CAS646039-64-7
Molecular FormulaC12H6ClF6NO2S2
Molecular Weight409.8 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)Cl)S(=O)(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C12H6ClF6NO2S2/c13-9-1-2-10(23-9)24(21,22)20-8-4-6(11(14,15)16)3-7(5-8)12(17,18)19/h1-5,20H
InChIKeyPQULGZQSQLHCIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-[3,5-bis(trifluoromethyl)phenyl]-5-chlorothiophene-2-sulfonamide


N-[3,5-bis(trifluoromethyl)phenyl]-5-chlorothiophene-2-sulfonamide (CAS 646039-64-7) is a halogenated heterocyclic sulfonamide bearing a 5-chlorothiophene moiety and a 3,5-bis(trifluoromethyl)phenyl group. Its molecular formula is C12H6ClF6NO2S2 and its exact mass is 408.943 g/mol. The compound has been characterized by 1H NMR spectroscopy in CDCl3 and is cataloged in the KnowItAll NMR Spectral Library [1]. The compound belongs to a class of thiophene sulfonamides explored computationally [2] and in patent disclosures for beta-amyloid inhibition [3]; however, specific biological activity data for this compound remain unpublished in the primary literature.

Procurement Risk: Why Off-the-Shelf Analogs Are Not Interchangeable


In-class thiophene sulfonamides or 3,5-bis(trifluoromethyl)phenyl-substituted compounds cannot be assumed to be functionally equivalent. Computational analyses of structurally related derivatives demonstrate that small substituent changes significantly alter frontier molecular orbital energies (HOMO-LUMO gap), hyperpolarizability, and chemical hardness [1]. In the context of beta-amyloid modulation, the prior art explicitly states that the introduction of trifluoroalkyl or fluoro groups on the heterocyclic sulfonamide core increases metabolic stability, circulating half-life, and inhibitory potency relative to the unsubstituted parent compounds [2]. Therefore, even minor structural modifications—including variations in halogen placement on the thiophene ring—are expected to yield non-linear and unpredictable changes in in vitro and in vivo performance. Procurement without data on the specific 5-chloro, 3,5-bis(trifluoromethyl)phenyl combination risks acquiring a compound whose molecular properties may deviate substantially from superficially similar candidates, potentially undermining SAR continuity, target binding, and pharmacokinetic profile expectations.

Quantitative Evidence Index


Critical Evidence Gap Analysis

A comprehensive search of primary research articles, authoritative databases (PubChem, ChEMBL, BindingDB), and patent literature did not return any quantitative bioactivity, ADME, toxicity, or functional assay data for N-[3,5-bis(trifluoromethyl)phenyl]-5-chlorothiophene-2-sulfonamide. Consequently, no direct head-to-head comparison data against a named comparator could be constructed. The compound is structurally related to gamma-secretase inhibitor pharmacophores containing a 5-chlorothiophene-2-sulfonamide core [1] and to 3,5-bis(trifluoromethyl)phenylsulfonamide leads investigated for pancreatic cancer [2], but the specific hybrid has not been separately evaluated. The absence of quantitative differentiation data means that relative potency, selectivity, stability, or solubility claims cannot be substantiated at this time. Users intending to select this compound for target-focused or phenotypic screening programs must treat it as a structurally novel but pharmacologically unvalidated entity, and should plan for de novo profiling rather than relying on inferred activity from related analogs.

Medicinal Chemistry Chemical Biology Computational Chemistry

Vibrational Spectral Fingerprint vs. Computational Library

While no biological comparator data exist, the compound's verified spectral identity differentiates it from other thiophene sulfonamides pooled in computational studies. The experimentally acquired 1H NMR spectrum (CDCl3) archived in the KnowItAll library [1] provides a unique fingerprint for quality control. For context, a DFT-based study of 11 thiophene sulfonamide derivatives found that the highest HOMO-LUMO energy gap among the series was 4.51 eV (Compound 3), correlating with the lowest hyperpolarizability (2.62 × 10^-30 esu), while the lowest gap was 3.98 eV (Compound 7) with a hyperpolarizability of 6.24 × 10^-30 esu [2]. These computational values are highly sensitive to substitution pattern, though the specific compound CAS 646039-64-7 was not among the 11 calculated examples. The available spectral reference thus serves as the sole empirical differentiator ensuring receipt of the correct chemical entity.

Spectral Characterization DFT Calculation Quality Control

Application Fit Assessment


Gamma-Secretase or Beta-Amyloid Inhibitor Analog Design

Given the structural lineage shared with 5-chlorothiophene-2-sulfonamide gamma-secretase inhibitors cited in patent US20040198778 [1], this compound may serve as a core scaffold for medicinal chemistry exploration aimed at modulating APP processing. However, because the 3,5-bis(trifluoromethyl)phenyl variant has not been independently tested, any such program must begin with synthesis of this building block followed by in vitro enzyme or cell-based assay profiling.

S100A2-p53 Interaction Probe Development

The published lead compound in 3,5-bis(trifluoromethyl)phenylsulfonamides binds the S100A2-p53 groove and exhibits pancreatic cancer cell cytotoxicity [2]. Swapping the terminal aromatic moiety to a 5-chlorothiophene-2-sulfonamide could serve as a rational SAR expansion to interrogate electronic and steric effects at the terminal position, provided the procurement is accompanied by commitment to establish in-house biological activity baselines.

Nonlinear Optical Material Precursor Screening

Computational evidence indicates that thiophene sulfonamide derivatives exhibit tunable hyperpolarizability and extended π-electronic delocalization [3]. The electron-withdrawing bis(trifluoromethyl)phenyl group paired with the electron-rich chlorothiophene could, in theory, generate a donor-acceptor system of interest for NLO applications. This remains hypothetical and requires procurement of the compound for experimental photophysical characterization.

Analytical Reference Standard for Halogenated Sulfonamide Libraries

The compound's confirmed 1H NMR trace in a reputable spectral library [4] qualifies it as a reliable analytical reference for verifying synthesis of related analogs or for calibrating LC-MS/GC-MS methods in discovery chemistry workflows.

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